PS372424 hydrochloride

Species Specificity In Vivo Pharmacology CXCR3 Agonism

PS372424 hydrochloride is a specific human CXCR3 peptidomimetic agonist for inflammation and immunology research. Unlike antagonists or species-cross-reactive probes, it is functionally selective for human CXCR3 and inhibits activated T-cell migration toward CXCL11, CXCL12, and CCL5, while sparing regulatory T cells. - Validated in humanized mouse models of arthritic inflammation; not suitable for standard murine models. - High-resolution cryo-EM structure available (CXCR3-DNGi complex), enabling rational drug design. - Supplied as a white to off-white powder; ≥98% purity by HPLC. For R&D use only.

Molecular Formula C33H45ClN6O4
Molecular Weight 625.21
CAS No. 1596362-29-6
Cat. No. B2538551
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePS372424 hydrochloride
CAS1596362-29-6
Molecular FormulaC33H45ClN6O4
Molecular Weight625.21
Structural Identifiers
SMILESC1CCC(CC1)CNC(=O)C(CCCN=C(N)N)NC(=O)C2CC3=CC=CC=C3CN2C(=O)CCC(=O)C4=CC=CC=C4.Cl
InChIInChI=1S/C33H44N6O4.ClH/c34-33(35)36-19-9-16-27(31(42)37-21-23-10-3-1-4-11-23)38-32(43)28-20-25-14-7-8-15-26(25)22-39(28)30(41)18-17-29(40)24-12-5-2-6-13-24;/h2,5-8,12-15,23,27-28H,1,3-4,9-11,16-22H2,(H,37,42)(H,38,43)(H4,34,35,36);1H/t27-,28-;/m0./s1
InChIKeyXHGSJQNAEULTAR-DHBRAOIWSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

PS372424 Hydrochloride: Specific CXCR3 Agonist


PS372424 hydrochloride (CAS 1596362-29-6), chemically defined as (3S)-N-[(2S)-1-(cyclohexylmethylamino)-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-2-(4-oxo-4-phenylbutanoyl)-3,4-dihydro-1H-isoquinoline-3-carboxamide;hydrochloride, is a synthetic peptidomimetic compound that functions as a potent and specific agonist of the human C-X-C chemokine receptor 3 (CXCR3) [1]. Structurally, it is a three-amino-acid fragment of the chemokine CXCL10, engineered to activate CXCR3 signaling [2]. It is primarily utilized as a pharmacological tool to dissect CXCR3-mediated pathways in inflammation and immunology research [3].

Human CXCR3–specific agonist; not active on murine receptor
Agonist-driven desensitization profile for T-cell migration studies
Requires humanized in vivo models; not suitable for standard murine models

PS372424 HCl: Specific vs. Generic CXCR3 Modulators


In the experimental interrogation of the CXCR3 signaling axis, generic substitution between CXCR3 modulators is scientifically unsound due to profound differences in their fundamental pharmacology. The target compound PS372424 is a specific, high-affinity agonist, while alternative tools are antagonists or exhibit divergent selectivity and signaling profiles [1]. These differences dictate distinct and sometimes opposite functional outcomes, making precise selection critical for generating interpretable and reproducible data. The following evidence details the specific, quantifiable differentiation of PS372424, demonstrating why it is the appropriate selection for defined applications over its closest analogs.

Species selectivity

Human CXCR3 agonism may not replicate in murine models. Humanized models are essential for in vivo work.

Agonist vs. antagonist pharmacology

Functional outcomes differ from CXCR3 antagonists (e.g., NBI-74330). Agonist-mediated desensitization may produce broader chemokine inhibition.

Binding mode divergence

Distinct binding modes (orthosteric vs. deep pocket) compared to biaryl-type agonists (e.g., VUF11222) may alter signaling bias.

PS372424 HCl: Head-to-Head Comparisons with CXCR3 Analogs


Human vs. Murine CXCR3 Specificity

PS372424 acts as a potent agonist at human CXCR3 but exhibits no detectable activity at murine CXCR3 [1]. This strict species specificity is a critical and quantifiable differentiator from other CXCR3-targeting tools and must inform the selection of an appropriate in vivo model system.

Species specificity
Head-to-head
Active at human CXCR3 Inactive at murine CXCR3
Reported CXCR3 species selectivity context
Humanized model requirement confirmed
Species Specificity In Vivo Pharmacology CXCR3 Agonism

Multi-Ligand T-Cell Migration Blockade vs. NBI-74330

A functional comparison demonstrates a key differentiator: PS372424 agonism leads to broad inhibition of T-cell migration towards multiple chemokines (CXCL11, CXCL12, CCL5), whereas the CXCR3 antagonist NBI-74330 only inhibits migration towards the CXCR3-specific ligand CXCL11 [1]. This broader desensitization profile is a unique functional consequence of PS372424's agonist activity.

Multi-ligand blockade
Head-to-head
Inhibits CXCL11, CXCL12, CCL5 migration NBI-74330 inhibits only CXCL11
Supports broader desensitization profile interpretation
Mechanistically distinct from simple receptor blockade
Functional Selectivity T-Cell Migration Inflammation

Distinct Binding Modes on CXCR3 vs. VUF11222

High-resolution cryo-EM structures reveal that PS372424 binds to the orthosteric pocket of CXCR3 in a manner similar to the N-terminus of the natural chemokine ligand CXCL11 [1]. In contrast, the small-molecule agonist VUF11222 inserts more deeply into the receptor and activates it via a distinct mechanism [1]. This structural differentiation confirms that even among CXCR3 agonists, the molecular mechanism of action is not uniform.

Binding mode divergence
Head-to-head
Orthosteric pocket, CXCL11 N-terminus mimic VUF11222: deeper insertion, distinct mechanism
Reported binding-site context may influence signaling bias
Cryo-EM structure (PDB: 8HNM) informs ligand design
Structural Biology Ligand Binding Mechanism of Action

CXCR3 Binding Affinity and Functional Potency

PS372424 demonstrates a well-defined potency profile for human CXCR3, with a binding affinity (IC50) of 42 nM against radiolabeled CXCL10 [1] and a functional EC50 of 1.1 µM in a calcium flux assay [2]. This quantitative benchmark allows for direct comparison with other tool compounds in class-level inferences.

Binding & potency profile
Reported
IC50 42 nM (binding), EC50 1.1 µM (calcium flux)
Supports assay concentration context and receptor occupancy review
Values from recombinant human CXCR3 cell systems
Binding Affinity Potency GPCR Signaling

Efficacy in Humanized Arthritis Model

In a humanized model of arthritic inflammation, treatment with PS372424 resulted in a quantifiable prevention of human T-cell migration into the inflamed tissue [1]. This in vivo efficacy is a critical differentiator from compounds that show only in vitro activity and is directly linked to its mechanism of receptor desensitization.

In vivo model response
Reported
Prevents human T-cell migration in humanized arthritis model
Reported model-response endpoint context
Supports inflammation model research; model-specific review required
In Vivo Efficacy Humanized Model Arthritis

Selective T-Cell Subset Modulation: Sparing Tregs

A key differentiator in the mechanism of PS372424 is its selective effect on T-cell subsets. Studies show it inhibits the migration of activated human T cells but has no effect on the mobilization of regulatory T cells (Tregs) [1]. This functional selectivity is not a general property of all CXCR3 modulators and may contribute to its anti-inflammatory profile.

T-cell subset selectivity
Head-to-head
Inhibits activated T-cell migration No effect on regulatory T-cell (Treg) migration
Reported differential subset response; supports immunomodulation study context
Observed in vitro and humanized in vivo models
Immunomodulation T-Cell Subsets Regulatory T Cells

PS372424 HCl: Optimal Research Applications


CXCR3-Mediated Desensitization in Complex Inflammation

The evidence that PS372424 inhibits T-cell migration towards multiple chemokines (CXCL11, CXCL12, CCL5) [1], unlike a specific antagonist, positions it as the preferred tool for studying the functional consequence of CXCR3 agonism in complex inflammatory milieus where multiple chemoattractants are present. This makes it ideal for in vitro models using synovial fluid from rheumatoid arthritis patients or other complex biological matrices.

Humanized Mouse Models for Inflammatory Disease

The strict specificity of PS372424 for human CXCR3 and its proven efficacy in a humanized model of arthritic inflammation [2] make it the appropriate choice for in vivo studies. Its use is specifically indicated, and critically, restricted to humanized mouse models. Procurement for use in standard murine models is contraindicated based on the species-specificity evidence.

Structural Biology of GPCR-Ligand Interactions

The high-resolution cryo-EM structure of PS372424 bound to the CXCR3-DNGi complex [3] provides an atomic-level blueprint of a peptidomimetic agonist engaging its orthosteric pocket. This makes the compound an essential reference standard for structural biology and computational chemistry efforts aimed at rational design of novel CXCR3 therapeutics with defined signaling bias.

T-Cell Subset Dissection in Inflammation

The functional selectivity of PS372424, which inhibits activated T-cell migration while sparing regulatory T cells [2], makes it a valuable tool for dissecting the distinct roles of T-cell subsets in inflammatory processes. This application is key for researchers aiming to understand the balance between effector and regulatory immune responses and to identify strategies for targeted immunomodulation.

Application
Selection Property
Validation Focus
Complex inflammatory milieu studies
Multi-chemokine desensitization profile
Functional T-cell migration assays in synovial fluid matrices
Humanized mouse inflammatory disease models
Strict human CXCR3 species selectivity
In vivo T-cell migration tracking and model-response review
GPCR structural biology research
Orthosteric pocket binding with defined cryo-EM structure
CXCR3-ligand interaction and signaling bias studies
T-cell subset immunomodulation studies
Differential effect on activated T-cells vs. Tregs
Effector/regulatory T-cell migration and balance assays

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

57 linked technical documents
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